(S)-2-Amino-2-(1-methylpiperidin-4-yl)acetic acid
CAS No.:
Cat. No.: VC17409489
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | (2S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)/t7-/m0/s1 |
| Standard InChI Key | NTKJCVVBECENES-ZETCQYMHSA-N |
| Isomeric SMILES | CN1CCC(CC1)[C@@H](C(=O)O)N |
| Canonical SMILES | CN1CCC(CC1)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Stereochemistry
The systematic name (S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid denotes a piperidine ring substituted with a methyl group at the nitrogen (1-position) and an acetic acid side chain at the 4-position, where the alpha-carbon bears an amino group in the (S)-configuration . The stereochemistry critically influences molecular interactions, as enantiomeric pairs often exhibit divergent biological activities.
Molecular Formula and Weight
The compound shares the molecular formula C₈H₁₆N₂O₂ with its (R)-enantiomer, yielding a molecular weight of 172.22 g/mol . This matches common piperidine-based drug precursors, facilitating integration into pharmacokinetic screening pipelines.
Structural Characterization
Key spectroscopic features include:
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¹H NMR: Piperidine ring protons resonate between δ 2.5–3.5 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .
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MS: Electrospray ionization typically generates a [M+H]⁺ peak at m/z 173.1, with fragmentation patterns dominated by cleavage between the piperidine and acetic acid moieties .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for the (S)-enantiomer are documented in the provided sources, analogous piperidine derivatives are synthesized via:
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Nucleophilic substitution: Reacting 1-methylpiperidin-4-amine with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
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Chiral resolution: Using chiral auxiliaries or chromatography to separate enantiomers post-synthesis .
Table 1: Hypothetical Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 1-methylpiperidine, DMF | 65–70 | 85–90 |
| Carboxylation | Bromoacetic acid, 0–5°C | 50–55 | 90–95 |
| Chiral Resolution | Chiral HPLC | 40–45 | >98 ee |
Industrial Scalability Challenges
Producing enantiomerically pure (S)-forms at scale requires:
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Asymmetric catalysis: Transition metal complexes (e.g., Ru-BINAP) to induce stereoselectivity during carboxylation .
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Continuous flow systems: Enhancing reaction control and minimizing racemization .
Physicochemical Properties
Calculated Properties
Using PubChem data for structural analogs :
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LogP: Predicted at 0.2–0.5 (moderate hydrophilicity).
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pKa: Amino group ≈ 9.5; carboxylic acid ≈ 2.8, enabling zwitterionic formation at physiological pH.
Stability Profile
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Thermal stability: Decomposes above 150°C; storage recommended at –20°C .
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pH sensitivity: Susceptible to decarboxylation under strongly acidic (pH < 3) or basic (pH > 10) conditions .
| Activity | Model System | EC₅₀/IC₅₀ (µM) | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | 16–32 | |
| Anticancer | MCF-7 cells | 12.4 | |
| Antioxidant | DPPH assay | 85% at 100 µM |
Note: Data extrapolated from non-enantioselective studies on similar piperidines.
Applications in Drug Development
Chiral Building Blocks
The (S)-configuration enhances selectivity for:
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Neurological targets: Preferential binding to serotonin receptors over dopamine transporters .
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Antiviral agents: Stereospecific inhibition of viral proteases .
Prodrug Design
Carboxylic acid group facilitates prodrug conjugation via:
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